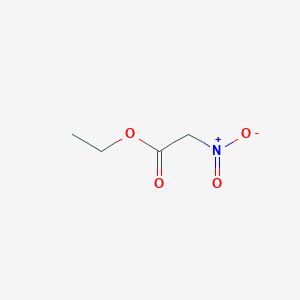

Ethyl nitroacetate

Description

Properties

IUPAC Name |

ethyl 2-nitroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c1-2-9-4(6)3-5(7)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKASJMIPSSXBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060817 | |

| Record name | Acetic acid, nitro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-35-7 | |

| Record name | Ethyl nitroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitroacetic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl nitroacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-nitro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, nitro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl nitroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl nitroacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SX8B7W4RD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl Nitroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nitroacetate (B1208598) is a valuable C2 building block in organic synthesis, primarily utilized for its activated methylene (B1212753) group flanked by both a nitro and an ester functional group. This unique electronic arrangement makes it a versatile reagent for the formation of carbon-carbon and carbon-nitrogen bonds, rendering it a key intermediate in the synthesis of a wide array of more complex molecules, including amino acids, heterocyclic compounds, and various pharmaceutical agents. This technical guide provides a comprehensive overview of the core chemical properties of ethyl nitroacetate, detailed experimental protocols for its synthesis and a representative reaction, and visualizations of key chemical processes.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[1] It is very soluble in water and also soluble in common organic solvents like chloroform (B151607) and ethyl acetate (B1210297).[1][2] A summary of its key physical and chemical properties is presented in the tables below.

Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇NO₄ | [3] |

| Molecular Weight | 133.10 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 93 - 95 °C at 13.3 hPa (10 mmHg) | [1] |

| 105-107 °C at 25 mmHg | [2] | |

| Density | 1.199 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.424 | [2] |

| Flash Point | 92 °C (197.6 °F) | [4] |

| Solubility | Very soluble in water; Soluble in chloroform and ethyl acetate | [1][2] |

Chemical Properties and Reactivity of this compound

| Property | Description | Reference(s) |

| Stability | Stable under normal temperatures and pressures. | [1] |

| Reactivity | The methylene group is highly acidic and readily undergoes deprotonation to form a stabilized carbanion (nitronate). This carbanion is a potent nucleophile in various reactions. | [5] |

| Incompatibilities | Strong oxidizing agents and strong bases. | [1] |

| Hazardous Decomposition Products | Upon combustion, it may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). | [1] |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques. The key data are summarized below.

Spectroscopic Data of this compound

| Technique | Data | Reference(s) |

| ¹H NMR (in CDCl₃) | δ 5.20 (s, 2H, α-CH₂), 4.32 (q, 2H, OCH₂CH₃), 1.33 (t, 3H, OCH₂CH₃) | [3] |

| ¹³C NMR | δ 162.9 (C=O), 77.2 (α-CH₂), 63.4 (OCH₂CH₃), 13.9 (OCH₂CH₃) | [6][7] |

| Infrared (IR) | ~1748 cm⁻¹ (C=O stretch of ester), ~1570 cm⁻¹ (asymmetric NO₂ stretch), ~1370 cm⁻¹ (symmetric NO₂ stretch) | [4][8] |

| Mass Spectrometry (EI) | m/z 133 (M⁺), 88 ([M-NO₂]⁺), 59, 42, 29 | [2] |

Experimental Protocols

Synthesis of this compound from Ethyl Acetoacetate (B1235776)

A common and effective method for the synthesis of this compound involves the nitration of ethyl acetoacetate followed by cleavage of the acetyl group.[1]

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

Preparation of the Nitrating Mixture: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, a solution of 28 mL of acetic anhydride and 0.295 mL of concentrated sulfuric acid is prepared.[1]

-

Cooling: The flask is immersed in an ice-salt bath to cool the reaction mixture to 0 °C.[1]

-

Addition of Ethyl Acetoacetate: While maintaining the temperature between 0-5 °C, 25.4 mL of ethyl acetoacetate is added slowly from the dropping funnel.[1]

-

Nitration: A fresh dropping funnel is put in place, and 9.8 mL of 90% nitric acid is added dropwise, ensuring the temperature is maintained between 0-5 °C. Caution: The reaction is exothermic.[1]

-

Reaction Time: After the addition is complete, the reaction mixture is stirred at 0-5 °C for 2 hours.

-

Work-up: The reaction mixture is then slowly added to 100 mL of ice-cold ethanol with stirring. The ethanolic solution is treated with anhydrous sodium carbonate to neutralize the acid and then stirred for 10 minutes.[1]

-

Purification: The mixture is filtered, and the volatiles are removed under vacuum. The resulting residue is then purified by distillation under reduced pressure to yield this compound.[1]

Aza-Henry (Nitro-Mannich) Reaction of this compound with an Imine

This compound is a key nucleophile in the aza-Henry reaction, a powerful method for constructing β-nitro amines, which are precursors to valuable 1,2-diamines.[9]

Signaling Pathway for the Aza-Henry Reaction

Caption: Generalized pathway for the aza-Henry reaction.

Detailed Protocol (Representative Procedure):

-

Reactant Preparation: To a solution of an imine (e.g., N-benzylidenebenzylamine, 1.0 mmol) in a suitable solvent (e.g., 5 mL of dichloromethane) in a round-bottom flask is added this compound (1.2 mmol).

-

Addition of Catalyst/Base: A catalytic amount of a base (e.g., triethylamine, 0.1 mmol) is added to the mixture.

-

Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired β-nitro amine.

Conclusion

This compound is a synthetically important and versatile reagent. Its chemical properties, particularly the acidity of the α-protons, allow for its participation in a variety of crucial bond-forming reactions. A thorough understanding of its physical properties, spectroscopic characteristics, and reaction protocols is essential for its effective and safe utilization in research and development, especially in the context of pharmaceutical and fine chemical synthesis. The detailed information provided in this guide serves as a valuable resource for professionals in these fields.

References

- 1. US5162572A - Process for preparation of nitroacetate - Google Patents [patents.google.com]

- 2. This compound | C4H7NO4 | CID 69379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(626-35-7) 1H NMR spectrum [chemicalbook.com]

- 4. This compound(626-35-7) IR Spectrum [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. This compound in Aza-Henry Addition on Trifluoromethyl Aldimines: A Solvent-Free Procedure To Obtain Chiral Trifluoromethyl α,β-Diamino Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Mechanism of Ethyl Nitroacetate

Ethyl nitroacetate (B1208598) is a valuable C2 building block and a key intermediate in organic synthesis, widely utilized by researchers, scientists, and drug development professionals. Its utility stems from the presence of two functional groups—the ester and the nitro group—which allow for a variety of chemical transformations. It serves as a precursor for the synthesis of α-amino acids, γ-oxoacids, novel nucleosides, and various heterocyclic compounds.[1][2][3] This guide provides a comprehensive overview of the primary synthetic routes to ethyl nitroacetate, detailed reaction mechanisms, experimental protocols, and a comparative analysis of the available methods.

Synthetic Routes and Quantitative Data

The synthesis of this compound can be accomplished through several distinct pathways, each with its own advantages and limitations regarding yield, cost of starting materials, and reaction conditions. The most prominent methods include the nitration of ethyl acetoacetate (B1235776), synthesis from nitromethane, and esterification of nitroacetic acid.

A summary of the quantitative data associated with these key synthetic methods is presented below for easy comparison.

| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Temperature | Time | Yield | Reference |

| Nitration of Ethyl Acetoacetate | Ethyl Acetoacetate | 90% Nitric Acid, Acetic Anhydride, H₂SO₄ (cat.) | 0-5 °C | 90 min | 75% | [4] |

| Nitration of Ethyl Acetoacetate | Ethyl Acetoacetate | 99% Nitric Acid, Acetic Anhydride | -15 to -10 °C | 3 hours | 78% (in aliquot) | [4] |

| From Nitromethane | Nitromethane, Ethyl Cyanoformate | Sodium Hydride, Dimethylsulfoxide (DMSO) | Ambient | 2 hours | 83% | [5] |

| From Dipotassium Nitroacetate | Dipotassium salt of nitroacetic acid | Ethanol (B145695), Sulfuric Acid | -15 °C | ~9 hours | >70% | [6][7][8] |

| Microreactor Synthesis | Ethyl Acetoacetate | Nitronium (from HNO₃/Acetic Anhydride) | 40 °C | 16-17 min | 68-72% | [9] |

| From Ethyl Iodoacetate | Ethyl Iodoacetate | Silver Nitrite (AgNO₂) | Not specified | Not specified | High | [4][8] |

Table 1: Comparison of Key Synthetic Routes to this compound.

| Property | Value | Reference |

| Molecular Formula | C₄H₇NO₄ | [5] |

| Molecular Weight | 133.10 g/mol | [10] |

| Boiling Point | 105-107 °C / 25 mmHg | [10] |

| Density | 1.199 g/mL at 25 °C | [10] |

| Refractive Index (n20/D) | 1.424 | [10] |

| ¹H NMR (CDCl₃) | δ 5.20 (s, 2H, CH₂), 4.29 (q, 2H, OCH₂), 1.31 (t, 3H, CH₃) | [6] |

| IR (neat) cm⁻¹ | 1748 (C=O), 1570 (NO₂, asym), 1337 (NO₂, sym) | [1] |

Table 2: Physical and Spectroscopic Properties of this compound.

Reaction Mechanisms

The mechanism for the synthesis of this compound varies significantly with the chosen synthetic route. One of the most common industrial methods involves the nitration of ethyl acetoacetate, which proceeds through the formation of an active nitrating agent and subsequent cleavage.

Mechanism: Nitration of Ethyl Acetoacetate

This process involves two main stages:

-

Formation of Acetyl Nitrate (B79036): In a mixture of nitric acid and acetic anhydride, the highly electrophilic nitrating agent, acetyl nitrate (CH₃COONO₂), is formed.

-

Electrophilic Attack and Cleavage: Ethyl acetoacetate exists in equilibrium with its enol tautomer. The electron-rich double bond of the enol attacks the electrophilic nitrogen of acetyl nitrate. This forms a nitroacetoacetate intermediate. The subsequent nucleophilic attack by a species like ethanol (added during workup) on the acetyl carbonyl group leads to the cleavage of the acetyl group, yielding this compound and ethyl acetate.[4]

References

- 1. This compound | 626-35-7 [chemicalbook.com]

- 2. This compound 97 626-35-7 [sigmaaldrich.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. US5162572A - Process for preparation of nitroacetate - Google Patents [patents.google.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. orgsyn.org [orgsyn.org]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. CN107304165A - The preparation method of this compound and its intermediate - Google Patents [patents.google.com]

- 10. ニトロ酢酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]

Ethyl Nitroacetate: A Comprehensive Technical Guide to Physical and Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nitroacetate (B1208598) is a valuable reagent in organic synthesis, serving as a versatile building block for the introduction of the nitroacetic ester moiety in the synthesis of various organic compounds, including amino acids and heterocyclic systems. Its utility is underscored by the presence of a reactive methylene (B1212753) group activated by both the nitro and the ester functionalities. This guide provides an in-depth overview of the essential physical and spectral data of ethyl nitroacetate, along with detailed experimental protocols for its synthesis and characterization, to support its effective use in research and development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value |

| Molecular Formula | C₄H₇NO₄ |

| Molecular Weight | 133.10 g/mol [1] |

| Appearance | Clear colorless to pale yellow liquid[2] |

| Boiling Point | 105-107 °C at 25 mmHg[1][3][4] 93-95 °C at 10 mmHg[5][6] |

| Density | 1.199 g/mL at 25 °C[1][3][4] |

| Refractive Index (n²⁰/D) | 1.4220-1.4270[2] ~1.424[3][5] |

| Flash Point | 92 °C (197.6 °F) - closed cup[7][8] |

| Solubility | Slightly soluble in water. Soluble in chloroform (B151607) and ethyl acetate (B1210297).[4][5] |

| pKa | 5.79[9] |

Spectral Data

The following tables summarize the key spectral data for this compound, which are essential for its identification and structural elucidation.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum of this compound in CDCl₃ exhibits three distinct signals corresponding to the three different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.20 | Singlet | 2H | NO₂-CH₂ -COO |

| ~4.32 | Quartet | 2H | O-CH₂ -CH₃ |

| ~1.33 | Triplet | 3H | O-CH₂-CH₃ |

| (Data sourced from experiments run at 400 MHz in CDCl₃)[5] |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted ¹³C NMR spectral data for this compound are presented below. These estimations are based on the known chemical shifts for ethyl acetate and the expected electronic effects of the nitro group.

| Chemical Shift (δ, ppm) (Predicted) | Carbon Assignment |

| ~165 | C =O |

| ~75 | NO₂-C H₂-COO |

| ~62 | O-C H₂-CH₃ |

| ~14 | O-CH₂-C H₃ |

IR (Infrared) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups. The data below corresponds to a neat (liquid film) sample.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1750 - 1735 | Strong | C=O (ester) stretching |

| ~1550 | Strong | NO₂ asymmetric stretching[10] |

| ~1365 | Strong | NO₂ symmetric stretching[10] |

| ~1300 - 1000 | Strong | C-O (ester) stretching[11] |

| ~2975 - 2845 | Medium | C-H (aliphatic) stretching |

MS (Mass Spectrometry)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under electron impact (EI) ionization.

| m/z | Relative Intensity | Assignment |

| 133 | Low | [M]⁺ (Molecular ion) |

| 88 | High (Base Peak) | [M - NO₂]⁺ or [M - C₂H₅]⁺ |

| 59 | Moderate | [COOCH₃]⁺ or [C₂H₃O₂]⁺ |

| 42 | Moderate | [C₂H₂O]⁺ |

| 29 | High | [C₂H₅]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its characterization by various spectroscopic techniques are provided below.

Synthesis of this compound from Ethyl Acetoacetate (B1235776)

This protocol describes a common method for the synthesis of this compound.

Materials:

-

Acetic anhydride (B1165640)

-

Concentrated sulfuric acid

-

Ethyl acetoacetate

-

90% Nitric acid

-

Anhydrous sodium carbonate

Procedure:

-

Prepare a solution of acetic anhydride and a catalytic amount of concentrated sulfuric acid.

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel, add a portion of the acetic anhydride solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add ethyl acetoacetate to the flask, maintaining the temperature between 0-5 °C.[3]

-

In a separate addition funnel, place 90% nitric acid and add it dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.[3]

-

After the addition is complete, stir the mixture at 0-5 °C for a specified time.

-

Pour the reaction mixture into ice-cold ethanol and stir.[3]

-

The mixture can be heated to 40 °C for 2 hours to ensure the completion of the reaction.[3]

-

Neutralize the solution with anhydrous sodium carbonate and stir for ten minutes.[3]

-

Filter the mixture and remove the volatile components under vacuum.[3]

-

Purify the crude product by distillation under reduced pressure to obtain pure this compound.[3]

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).

-

For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon environment.[6]

-

Process the acquired Free Induction Decay (FID) data by applying Fourier transformation.

-

Reference the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H NMR, δ 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (B1202638) (TMS) at δ 0.00 ppm.

Infrared (IR) Spectroscopy:

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

-

Acquire a background spectrum of the clean, empty crystal.

-

Place a small drop of neat this compound directly onto the ATR crystal.

-

Acquire the sample spectrum.

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the final IR spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS):

-

Introduce a small amount of this compound into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

Use Electron Impact (EI) ionization at 70 eV to generate the molecular ion and fragment ions.

-

The ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, and the data is plotted as a mass spectrum.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the synthesis of this compound from ethyl acetoacetate.

Caption: Synthesis of this compound from ethyl acetoacetate.

References

- 1. This compound | C4H7NO4 | CID 69379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. IR _2007 [uanlch.vscht.cz]

- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. This compound(626-35-7) IR Spectrum [chemicalbook.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Ethyl Nitroacetate: A Comprehensive Technical Guide for Researchers

CAS Number: 626-35-7[1][2][3][4][5]

Structure:

-

SMILES: CCOC(=O)C--INVALID-LINK--[O-][4]

This guide provides an in-depth overview of ethyl nitroacetate (B1208598), a valuable reagent in organic synthesis, particularly for the preparation of amino acids and other complex molecules.[3] It is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, complete with experimental protocols and workflow visualizations.

Physicochemical and Spectral Data

A summary of the key quantitative data for ethyl nitroacetate is presented below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 133.10 g/mol | [2] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Boiling Point | 105-107 °C at 25 mmHg | [2] |

| Density | 1.199 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.424 | [2] |

| pKa | 5.85 at 25°C | [2] |

| Solubility | Slightly soluble in water. Soluble in chloroform (B151607) and ethyl acetate (B1210297). | [1][2][3] |

| Flash Point | 92 °C (197 °F) | [3] |

Spectral Data:

Comprehensive spectral data, including 1H NMR, Mass Spectrometry, and IR spectra for this compound, are available through public databases such as PubChem.[1]

Synthesis and Experimental Protocols

This compound is a versatile building block in a variety of chemical reactions. Below are detailed protocols for some of its key applications.

Synthesis of γ-Oxoacids via Michael Addition

This compound is used in the Michael addition reaction with α,β-unsaturated ketones to synthesize γ-oxoacids.[3]

Experimental Protocol:

A detailed, representative procedure for the enantioselective Michael addition of this compound to an α,β-unsaturated enone is as follows:

-

A mixture of the α,β-unsaturated ketone (0.3 mmol), 9-amino-9-deoxyepiquinine (17.6 mg, 0.06 mmol), and benzoic acid (14.6 mg, 0.12 mmol) in 0.9 mL of water is stirred at room temperature for 5 minutes.

-

This compound (79.8 mg, 0.6 mmol) is added to the mixture.

-

The reaction mixture is stirred at room temperature for the specified reaction time.

-

Following the conjugate addition, ethanol (B145695) (1.2 mL), water (1.2 mL), and triethylamine (B128534) (0.4 mL) are added.

-

The resulting mixture is stirred at 50 °C for 5 hours to effect de-nitration.

-

The reaction mixture is then extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the corresponding δ-keto ester.[6]

Experimental Workflow:

Caption: Workflow for the synthesis of δ-keto esters via Michael addition.

Synthesis of α-Amino Esters

This compound serves as a glycine (B1666218) template for the production of α-amino esters through condensation with arylacetals to form ethyl 3-aryl-2-nitroacrylates, followed by reduction.

Experimental Protocol:

A general, multi-step procedure for the synthesis of α-amino esters is outlined below:

Step i: Preparation of Dimethylacetals

-

The corresponding aldehyde (0.044 mol) and trimethyl orthoformate (5.8 mL, 0.053 mol) are dissolved in dry methanol (B129727) (7.3 mL).

-

DOWEX 50WX8-100 ion-exchange resin (0.2 g) is added, and the solution is stirred overnight under a calcium chloride-protected atmosphere.

-

The resin is removed by filtration, and the filtrate is concentrated to yield the dimethylacetal.[7]

Step iii: Condensation with this compound

-

This compound (5.7 g, 0.042 mol) is stirred in acetic anhydride (B1165640) (5 mL, 0.053 mol) for 15 minutes.

-

The crude acetal (B89532) dissolved in acetic anhydride (5.1 mL, 0.053 mol) is added.

-

The solution is heated, allowing the resulting methyl acetate to distill off, yielding the crude 3-aryl-2-nitroacrylate.[7]

Step iv: Reduction to α-Amino Ester

-

The crude acrylate (B77674) is dispersed/dissolved in dry isopropanol (B130326) (100 mL).

-

Sodium borohydride (B1222165) is used for the initial reduction, followed by the addition of acetic acid and subsequent extraction.

-

The resulting α-nitroester is then further reduced, for example, using zinc and hydrochloric acid, to yield the final α-amino ester.[8]

Experimental Workflow:

Caption: Workflow for the synthesis of α-amino esters from aldehydes.

Aza-Henry (Nitro-Mannich) Reaction

This compound participates in aza-Henry reactions with N-alkyl trifluoromethyl aldimines in a self-catalyzed, solvent-free process to produce β-amino α-nitro trifluoromethyl esters. These products are precursors to α,β-diamino acid derivatives. The use of a Lewis acid can induce good stereofacial control in this reaction.[4][5]

Logical Relationship Diagram:

Caption: Logical relationship in the Aza-Henry reaction.

Conclusion

This compound is a cornerstone reagent for synthetic chemists, offering a gateway to a wide array of valuable and complex organic molecules. Its utility in carbon-carbon bond formation, particularly in the synthesis of amino acid derivatives, makes it an indispensable tool in drug discovery and development. The protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.

References

- 1. This compound | C4H7NO4 | CID 69379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 626-35-7 [chemicalbook.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound in Aza-Henry Addition on Trifluoromethyl Aldimines: A Solvent-Free Procedure To Obtain Chiral Trifluoromethyl α,β-Diamino Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Synthesis of unnatural α-amino esters using this compound and condensation or cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Ethyl Nitroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nitroacetate (B1208598) is a valuable and versatile reagent in organic synthesis, serving as a key building block for a wide array of more complex molecules, including amino acids, heterocycles, and various pharmaceutical intermediates. Its reactivity, stemming from the presence of both an ester and a nitro group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the discovery, historical development of synthetic methods, key chemical properties, and detailed experimental protocols for the preparation of ethyl nitroacetate.

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₄H₇NO₄ |

| Molecular Weight | 133.10 g/mol |

| CAS Number | 626-35-7 |

| Appearance | Clear, colorless to slightly yellow liquid |

| Boiling Point | 105-107 °C at 25 mmHg |

| Density | 1.199 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.424 |

| pKa | 5.85 at 25 °C |

| Solubility | Slightly soluble in water; soluble in chloroform (B151607) and ethyl acetate |

| ¹H NMR (CDCl₃) | δ 5.25 (s, 2H), 4.30 (q, J=7.1 Hz, 2H), 1.32 (t, J=7.1 Hz, 3H) |

| ¹³C NMR (CDCl₃) | δ 163.5, 76.9, 63.2, 13.9 |

Historical Perspective and Key Synthetic Developments

The first documented synthesis of this compound is attributed to the French chemists Bouveault and Wahl in 1904.[1] Their method involved the reaction of ethyl acetoacetate (B1235776) with absolute nitric acid in acetic anhydride (B1165640). However, this procedure was plagued by low yields. Subsequent work by Arndt and Rose in 1935 confirmed these findings, identifying the major byproduct as diethyl 2-oxofurazan dicarboxylate.[1]

Over the years, several more efficient and reliable synthetic routes have been developed. These can be broadly categorized as follows:

-

Nitration of Ethyl Acetoacetate Derivatives: This represents an improvement on the original Bouveault and Wahl method, focusing on milder reaction conditions to improve yield and reduce byproduct formation.

-

From Nitromethane (B149229): This approach utilizes the acidity of the α-protons in nitromethane to first form a salt of nitroacetic acid, which is then esterified.

-

From Ethyl Iodoacetate: This method involves the nucleophilic substitution of iodide with a nitrite (B80452) salt.

The following sections provide detailed experimental protocols for these key synthetic methodologies.

Experimental Protocols

Improved Synthesis from Ethyl Acetoacetate and Nitric Acid

This method represents a significant improvement over the original Bouveault and Wahl procedure by carefully controlling the reaction temperature to minimize the formation of byproducts.

Reaction Scheme:

A simplified representation of the synthesis of this compound from ethyl acetoacetate.

Procedure:

-

A solution of 135 mL of acetic anhydride and 0.295 mL of concentrated sulfuric acid is prepared.

-

To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel, add 28 mL of the acetic anhydride/sulfuric acid solution.

-

Cool the reaction mixture to 0 °C.

-

Slowly add 25.4 mL of ethyl acetoacetate, maintaining the temperature between 0-5 °C.

-

Replace the addition funnel and slowly add 9.8 mL of 90% nitric acid, ensuring the temperature remains between 0-5 °C. Caution: This addition is highly exothermic.

-

After stirring for 90 minutes at 0-5 °C, the reaction mixture is poured into 200 mL of ice-cold ethanol and stirred for 10 minutes in an ice bath, then left to stir overnight at room temperature.

-

The ethanolic solution is treated with 0.31 g of anhydrous sodium carbonate and stirred for ten minutes.

-

The mixture is filtered, and the volatiles are removed under vacuum.

-

The crude product is purified by distillation at 75 °C / 0.65 mmHg to afford this compound in approximately 75% yield.[1]

Synthesis from Nitromethane

This method proceeds via the formation of the dipotassium (B57713) salt of nitroacetic acid, followed by esterification.

Reaction Scheme:

Synthesis of this compound starting from nitromethane.

Procedure:

Part A: Preparation of the Dipotassium Salt of Nitroacetic Acid

-

In a suitable reaction vessel, dissolve potassium hydroxide (B78521) in water.

-

Over a period of 30 minutes, add 1.0 mole of nitromethane. The reaction is exothermic and the temperature may rise to 60-80 °C.

-

Heat the reaction mixture to reflux for 1 hour in an oil bath maintained at approximately 160 °C.

-

After cooling to room temperature, the precipitated crystalline product is filtered, washed several times with methanol, and dried under vacuum to yield the dipotassium salt of nitroacetic acid.

Part B: Esterification

-

Suspend the dipotassium salt in ethanol.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.

-

Allow the reaction mixture to warm to room temperature over a 4-hour period and stir for an additional 4 hours.

-

The precipitate is removed by suction filtration, and the filtrate is concentrated on a rotary evaporator.

-

The residual oil is dissolved in a suitable organic solvent (e.g., benzene), washed with water, and dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation, and the product is further purified by distillation under reduced pressure to yield this compound.

Synthesis from Ethyl Iodoacetate and Silver Nitrite

This method, reported by Kornblum and his coworkers in 1955, provides a high yield of this compound but is less commercially viable due to the high cost of silver nitrite.

Reaction Scheme:

The Kornblum synthesis of this compound.

Procedure:

-

In a round-bottomed flask protected from light, suspend silver nitrite in dry ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add ethyl iodoacetate to the stirred suspension while maintaining the temperature at 0 °C.

-

The reaction mixture is stirred for an extended period (e.g., 24-48 hours) at or below room temperature.

-

The precipitated silver iodide is removed by filtration.

-

The ethereal solution is carefully concentrated to yield crude this compound, which can be purified by vacuum distillation.

The Nef Reaction: A Key Side Reaction

In the synthesis and subsequent reactions of nitro compounds, the Nef reaction is a significant transformation that can lead to undesired byproducts if not carefully controlled. The reaction involves the acid-catalyzed hydrolysis of the salt of a primary or secondary nitroalkane (a nitronate) to an aldehyde or a ketone, respectively. In the context of this compound synthesis, particularly when using nitromethane as a starting material, avoiding conditions that favor the Nef reaction is crucial for achieving high yields.

A simplified overview of the Nef reaction mechanism.

Applications in Drug Development and Organic Synthesis

This compound is a versatile intermediate in the synthesis of a wide range of organic molecules. The presence of the nitro group allows for its conversion to an amino group, making it a valuable precursor for the synthesis of α-amino acids. Furthermore, the activated methylene (B1212753) group can participate in various carbon-carbon bond-forming reactions, such as Michael additions and aldol-type condensations. These reactions are instrumental in the construction of complex molecular scaffolds found in many pharmaceuticals and other biologically active compounds.

Conclusion

Since its initial discovery, the chemistry of this compound has been extensively explored and refined. The development of more efficient and scalable synthetic methods has solidified its role as a key building block in modern organic synthesis. For researchers and professionals in drug development, a thorough understanding of its properties, synthetic routes, and reactivity is essential for leveraging its full potential in the creation of novel and complex molecular architectures.

References

Ethyl Nitroacetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of Synthesis, Reactions, and Applications

Ethyl nitroacetate (B1208598) is a versatile and highly valuable reagent in organic synthesis, serving as a key building block for a wide array of complex molecules, including amino acids, heterocycles, and pharmacologically active compounds. Its unique chemical structure, featuring an activated methylene (B1212753) group flanked by a nitro and an ester group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of ethyl nitroacetate, including its synthesis, key reactions, and applications, with a focus on detailed experimental protocols and quantitative data to support researchers in their scientific endeavors.

Properties of this compound

This compound is a combustible liquid that appears clear and colorless to pale yellow.[1] It is characterized by the following physicochemical properties:

| Property | Value | Reference |

| Molecular Formula | C4H7NO4 | [2][3][4] |

| Molecular Weight | 133.10 g/mol | [2][3][4] |

| CAS Number | 626-35-7 | [2][3][4] |

| Boiling Point | 105-107 °C at 25 mmHg | [3] |

| Density | 1.199 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.424 | [3] |

| Flash Point | 92 °C (197.6 °F) - closed cup | [3] |

Synthesis of this compound

Several methods have been developed for the synthesis of this compound, each with its own advantages and disadvantages in terms of yield, scalability, and starting material availability.

Synthesis from Nitromethane (B149229)

A common laboratory-scale synthesis involves the carboxylation of nitromethane followed by esterification. One well-established procedure is the Steinkopf method, which proceeds via the dipotassium (B57713) salt of nitroacetic acid.[5][6]

Table 2.1: Synthesis of this compound from Nitromethane

| Starting Material | Reagents | Reaction Conditions | Yield | Reference |

| Nitromethane | 1. KOH, H2O; 2. H2SO4, Ethanol | 1. Reflux at ~160°C for 1h; 2. -15°C to room temp. over 8h | >70% | [5][6] |

| Nitromethane | 1. Sodium Hydride, DMSO; 2. Ethyl Cyanoformate; 3. Acetic Acid | 1. Ambient temperature; 2. Ambient temperature for 2h | 83% | [2] |

Experimental Protocol: Synthesis via Dipotassium Salt of Nitroacetic Acid [6]

-

Step 1: Preparation of Dipotassium Salt of Nitroacetic Acid

-

In a suitable reaction vessel, dissolve potassium hydroxide (B78521) in water.

-

Slowly add nitromethane to the solution over 30 minutes. The reaction is exothermic and the temperature may rise to 60-80°C.

-

Heat the mixture to reflux for 1 hour in an oil bath maintained at approximately 160°C.

-

After cooling to room temperature, the precipitated crystalline product is filtered, washed with methanol, and dried under vacuum to yield the dipotassium salt of nitroacetic acid.

-

-

Step 2: Esterification to this compound

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, suspend the finely powdered dipotassium salt of nitroacetic acid in ethanol.

-

Cool the mixture to -15°C.

-

With vigorous stirring, add concentrated sulfuric acid dropwise over approximately 1 hour, maintaining the temperature at -15°C.

-

Allow the reaction mixture to warm to room temperature over a 4-hour period and continue stirring for another 4 hours.

-

The precipitate is removed by filtration, and the filtrate is concentrated on a rotary evaporator.

-

The residual oil is dissolved in a suitable organic solvent (e.g., benzene), washed with water, and dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation, and the final product is purified by distillation under reduced pressure.

-

Synthesis from Ethyl Acetoacetate (B1235776)

Another approach involves the nitration of ethyl acetoacetate followed by cleavage of the acetyl group.

Table 2.2: Synthesis of this compound from Ethyl Acetoacetate

| Starting Material | Reagents | Reaction Conditions | Yield | Reference |

| Ethyl Acetoacetate | 1. Acetic Anhydride (B1165640), Nitric Acid; 2. Ethanol | 1. 0-5°C; 2. Ice bath to room temp. | 75% | [7] |

| Ethyl Acetoacetate | 1. Acetic Anhydride, Sulfuric Acid, Nitric Acid; 2. Ethanol | 1. 15-20°C; 2. Ice bath to room temp. | 60% | [7] |

Experimental Protocol: Synthesis from Ethyl Acetoacetate [7]

-

Prepare a solution of acetic anhydride and a catalytic amount of concentrated sulfuric acid.

-

In a two-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, charge a portion of the acetic anhydride solution.

-

Cool the reaction mixture to 15-20°C and slowly add ethyl acetoacetate, maintaining the temperature.

-

Slowly add 90% nitric acid, ensuring the temperature remains between 15°C and 20°C.

-

After stirring for 2 hours at this temperature, add the reaction mixture to ice-cold ethanol.

-

Stir the mixture in an ice bath for 10 minutes and then overnight at room temperature.

-

The yield of this compound can be determined by gas chromatography.

Diagram: General Synthesis Workflow for this compound

References

- 1. researchgate.net [researchgate.net]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound 97 626-35-7 [sigmaaldrich.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Synthesis of unnatural α-amino esters using this compound and condensation or cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US5162572A - Process for preparation of nitroacetate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Fundamental Reactions of Ethyl Nitroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nitroacetate (B1208598) is a versatile and highly valuable reagent in organic synthesis, serving as a key building block for a wide array of complex molecules. Its unique structural features, combining an activated methylene (B1212753) group flanked by a nitro and an ester functionality, allow for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the fundamental reactions involving ethyl nitroacetate, offering detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in its effective utilization. The applications of this compound are particularly relevant in the synthesis of pharmaceuticals and other biologically active compounds, where the introduction of nitrogen-containing moieties is often a crucial step.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.

From the Dipotassium (B57713) Salt of Nitroacetic Acid

A common and effective method involves the esterification of the dipotassium salt of nitroacetic acid. This method is known to produce good yields of the desired product.

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend the finely powdered dipotassium salt of nitroacetic acid in anhydrous ethanol (B145695).

-

Cool the stirred suspension to -15 °C in an ice-salt bath.

-

Slowly add concentrated sulfuric acid dropwise via the dropping funnel, maintaining the temperature below -10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours.

-

Filter the reaction mixture to remove the precipitated potassium sulfate (B86663).

-

The filtrate is then concentrated under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or dichloromethane), washed with water and brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed by rotary evaporation, and the crude this compound is purified by vacuum distillation.

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Dipotassium salt of nitroacetic acid | H₂SO₄ | Ethanol | -15 to RT | 4-6 | >70 | [1] |

From Nitromethane (B149229) and Ethyl Cyanoformate

Another efficient synthesis involves the reaction of nitromethane with ethyl cyanoformate in the presence of a base.

Experimental Protocol:

-

To a solution of sodium hydride in an anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) in a round-bottom flask under an inert atmosphere, add nitromethane dropwise at 0 °C.

-

Stir the resulting mixture at room temperature for a short period to ensure complete formation of the nitronate anion.

-

Cool the mixture again to 0 °C and add ethyl cyanoformate dropwise.

-

Allow the reaction to stir at room temperature for several hours.

-

Quench the reaction by carefully adding a weak acid (e.g., acetic acid) or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or vacuum distillation.

| Starting Material | Reagents | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Nitromethane | Ethyl cyanoformate | NaH | DMSO | Ambient | 2 | 83 | [2] |

Fundamental Reactions of this compound

The presence of the electron-withdrawing nitro and ester groups makes the α-protons of this compound acidic (pKa ≈ 5.8), readily forming a stabilized carbanion. This carbanion is a potent nucleophile and participates in a variety of carbon-carbon bond-forming reactions.

Alkylation

The α-carbon of this compound can be readily alkylated using various alkyl halides in the presence of a base. Phase-transfer catalysis is often employed to facilitate the reaction between the aqueous and organic phases.

Experimental Protocol for Alkylation under Phase-Transfer Catalysis:

-

In a round-bottom flask, dissolve this compound and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, TBAB) in a suitable organic solvent (e.g., dichloromethane (B109758) or toluene).

-

Add an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium carbonate.

-

To the vigorously stirred biphasic mixture, add the alkyl halide dropwise.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the product by column chromatography or distillation.

| Alkyl Halide | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl bromide | K₂CO₃ | TBAB | Toluene (B28343) | RT | 24 | 75 | [3] |

| Allyl bromide | K₂CO₃ | TBAB | Toluene | RT | 24 | 60 | [3] |

| Ethyl bromoacetate | K₂CO₃ | TBAB | Toluene | RT | 24 | 55 | [3] |

Acylation

The acylation of this compound can be achieved using acylating agents like acid chlorides or anhydrides in the presence of a base to yield β-keto-α-nitro esters.

Experimental Protocol for Acylation with Acetic Anhydride (B1165640):

-

To a solution of this compound in an anhydrous aprotic solvent (e.g., THF or dichloromethane) cooled to 0 °C, add a non-nucleophilic base such as pyridine (B92270) or triethylamine.

-

To this stirred solution, add acetic anhydride dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction with water or a dilute acid solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the resulting ethyl 2-nitroacetoacetate by column chromatography.

Henry Reaction (Nitroaldol Reaction)

This compound undergoes the Henry reaction with aldehydes and ketones in the presence of a base to form β-hydroxy-α-nitro esters. These products are valuable intermediates that can be further transformed, for instance, into α-amino acids or nitroalkenes.

Experimental Protocol for the Henry Reaction:

-

Dissolve the aldehyde or ketone and this compound in a suitable solvent (e.g., ethanol, THF, or acetonitrile).

-

Add a catalytic amount of a base, such as triethylamine, DBU, or an inorganic base like potassium carbonate, to the mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the β-hydroxy-α-nitro ester by column chromatography.

| Aldehyde/Ketone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Et₃N | Ethanol | RT | 12 | 85 | General Protocol |

| Cyclohexanone | Piperidine | Methanol | RT | 24 | 78 | General Protocol |

Reaction Mechanism of the Henry Reaction

Caption: Mechanism of the base-catalyzed Henry reaction.

Knoevenagel Condensation

Similar to the Henry reaction, the Knoevenagel condensation involves the reaction of this compound with aldehydes or ketones, typically under basic conditions, leading to the formation of an α,β-unsaturated nitro ester after dehydration.

Experimental Protocol for the Knoevenagel Condensation:

-

In a round-bottom flask, dissolve the aldehyde, this compound, and a catalytic amount of a base (e.g., piperidine, ammonium acetate) in a solvent such as toluene or ethanol.

-

Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent, wash with dilute acid, water, and brine.

-

Dry the organic layer and concentrate to obtain the crude product.

-

Purify the α,β-unsaturated nitro ester by recrystallization or column chromatography.

| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Nitrobenzaldehyde | Piperidine | Toluene | Reflux | 3 | 92 | General Protocol |

| 4-Methoxybenzaldehyde | Ammonium acetate | Ethanol | Reflux | 5 | 88 | General Protocol |

Michael Addition

The stabilized carbanion of this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds, nitriles, and other Michael acceptors. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and their analogues.

Experimental Protocol for the Michael Addition:

-

To a solution of the Michael acceptor and this compound in a suitable solvent (e.g., ethanol or THF), add a catalytic amount of a base (e.g., sodium ethoxide, DBU).

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC.

-

Upon completion, neutralize the reaction with a dilute acid.

-

Extract the product with an organic solvent, wash the organic layer, and dry it.

-

Remove the solvent and purify the Michael adduct by column chromatography or crystallization.

| Michael Acceptor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl vinyl ketone | NaOEt | Ethanol | RT | 6 | 85 | [4] |

| Acrylonitrile | DBU | THF | RT | 12 | 75 | General Protocol |

General Workflow for a Typical Reaction

Caption: A typical experimental workflow in organic synthesis.

Reduction

The nitro group of this compound and its derivatives can be reduced to an amino group, providing access to β-amino acids and their esters. Catalytic hydrogenation is a common method for this transformation.

Experimental Protocol for Reduction to Ethyl β-alaninate:

-

Dissolve this compound in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a hydrogenation catalyst, for example, palladium on carbon (Pd/C) or Raney nickel.

-

Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-4 atm).

-

Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl β-alaninate.

-

The product can be further purified by distillation or by conversion to its hydrochloride salt.

| Catalyst | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) |

| Raney Ni | Ethanol | 3 | RT | 4 | High |

| 10% Pd/C | Ethyl Acetate | 1 | RT | 12 | High |

Synthesis of Heterocycles

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, including pyrroles and pyridines.

A Paal-Knorr type synthesis of pyrroles can be achieved from the 1,4-dicarbonyl compounds derived from the Michael addition of this compound to α,β-unsaturated ketones. Subsequent reduction of the nitro group and cyclization yields the pyrrole (B145914) ring.

In a modification of the Hantzsch pyridine synthesis, this compound can be used as one of the β-dicarbonyl components. The reaction involves the condensation of an aldehyde, a β-ketoester, this compound, and ammonia (B1221849) or an ammonium salt.

Experimental Protocol for Hantzsch-type Pyridine Synthesis:

-

In a round-bottom flask, mix the aldehyde, a β-ketoester (e.g., ethyl acetoacetate), this compound, and a source of ammonia (e.g., ammonium acetate).

-

Add a solvent, typically ethanol or acetic acid.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the formation of the dihydropyridine (B1217469) intermediate by TLC.

-

Upon completion of the condensation, the dihydropyridine can be isolated or oxidized in situ to the corresponding pyridine. For oxidation, a suitable oxidizing agent (e.g., nitric acid, ceric ammonium nitrate, or air) is added.

-

After oxidation, cool the reaction mixture and pour it into ice water.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain the pure pyridine derivative.

| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | Reflux | 6 | Moderate to High |

| 4-Chlorobenzaldehyde | Methyl acetoacetate | NH₄OAc | Acetic Acid | Reflux | 8 | Moderate to High |

Hantzsch Pyridine Synthesis Mechanism

Caption: Simplified mechanism of the Hantzsch pyridine synthesis.

Hydrolysis and Decarboxylation

Hydrolysis

This compound can be hydrolyzed to nitroacetic acid under either acidic or basic conditions. The reaction is typically slower than the hydrolysis of simple alkyl acetates due to the electronic effect of the nitro group.

Experimental Protocol for Acid-Catalyzed Hydrolysis:

-

In a round-bottom flask, dissolve this compound in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

-

Heat the mixture under reflux for several hours.

-

Monitor the reaction by TLC or by the disappearance of the ester starting material.

-

After completion, cool the reaction mixture and extract the nitroacetic acid with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic extracts and carefully remove the solvent under reduced pressure at low temperature, as nitroacetic acid is thermally unstable.

Experimental Protocol for Base-Catalyzed Hydrolysis (Saponification):

-

Dissolve this compound in an aqueous or alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Stir the mixture at room temperature or with gentle heating.

-

After the hydrolysis is complete, acidify the reaction mixture carefully with a strong acid at low temperature to precipitate the nitroacetic acid.

-

Extract the product with an organic solvent, dry, and concentrate as described for the acid-catalyzed method.

Decarboxylation

Nitroacetic acid, obtained from the hydrolysis of this compound, is unstable and readily undergoes decarboxylation upon gentle heating to yield nitromethane. The decarboxylation of this compound itself to ethyl nitromethane is not a common reaction as it requires harsh conditions and often leads to decomposition. The more synthetically useful transformation is the decarboxylation of the corresponding carboxylic acid.

Experimental Protocol for Decarboxylation of Nitroacetic Acid:

-

Gently heat the crude nitroacetic acid obtained from the hydrolysis of this compound in a flask equipped with a distillation apparatus.

-

The nitroacetic acid will decompose to nitromethane and carbon dioxide.

-

Collect the nitromethane by distillation.

Conclusion

This compound is a cornerstone reagent in modern organic synthesis, offering a gateway to a vast landscape of molecular complexity. Its ability to participate in a multitude of fundamental reactions, including alkylations, acylations, condensations, and cycloadditions, makes it an indispensable tool for the construction of intricate molecular architectures. This guide has provided a detailed overview of these core reactions, complete with experimental protocols and quantitative data, to empower researchers in leveraging the full synthetic potential of this versatile building block. The continued exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the discovery of novel synthetic methodologies and the development of new and important molecules for science and medicine.

References

Ethyl Nitroacetate: A Comprehensive Technical Guide to its Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nitroacetate (B1208598) is a valuable and versatile C2 building block in organic synthesis, prized for its dual functionality that allows for a wide array of chemical transformations. The presence of an activated methylene (B1212753) group adjacent to both a nitro and an ester group confers unique reactivity, making it a key intermediate in the synthesis of complex molecules, including amino acids, heterocyclic compounds, and various pharmaceutical agents. This technical guide provides an in-depth analysis of the stability and reactivity profile of ethyl nitroacetate, offering critical data and detailed experimental protocols to support its safe and effective use in research and development.

Stability Profile

This compound is a combustible liquid that is stable under recommended storage and handling conditions. However, it is a high-energy compound and can be sensitive to heat, shock, and friction, with the potential for explosive decomposition under certain conditions.

Thermal Stability

pH and Chemical Stability

This compound exhibits limited stability in both acidic and basic conditions due to the reactivity of its functional groups.

-

Acidic Conditions: In the presence of strong acids, this compound can undergo hydrolysis of the ester functionality. Additionally, the nitro group itself can be hydrolyzed under strong acid conditions, a transformation known as the Nef reaction, to yield a carboxylic acid and hydroxylamine. The rate of hydrolysis is dependent on the acid concentration and temperature.

-

Basic Conditions: this compound is readily deprotonated by bases at the α-carbon to form a resonance-stabilized nitronate anion. This is a key feature of its reactivity but also a point of instability. In the presence of strong bases, the ester group is susceptible to saponification. Prolonged exposure to basic conditions can lead to decomposition.

Incompatibilities

This compound is incompatible with a range of substances and conditions that can promote its decomposition or lead to hazardous reactions:

-

Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

-

Strong Bases: Promotes the formation of the nitronate anion and can catalyze decomposition.

-

Strong Acids/Alkalis: Can cause hydrolysis and other decomposition pathways.

-

Heat, Shock, and Friction: May lead to explosive decomposition.

Reactivity Profile

The synthetic utility of this compound stems from the reactivity of its activated methylene group and the transformations of its nitro and ester functionalities. The α-carbon is acidic and readily deprotonated to form a nucleophilic nitronate ion, which is central to many of its key reactions.

Reactions at the α-Carbon

The acidic protons on the carbon adjacent to the nitro and ester groups allow for a variety of carbon-carbon bond-forming reactions.

This compound is an excellent Michael donor, undergoing conjugate addition to a wide range of α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction is typically catalyzed by a base and is a powerful method for the formation of 1,5-dicarbonyl compounds and related structures.

Experimental Protocol: Michael Addition of this compound to an α,β-Unsaturated Ketone

-

Reaction Setup: To a solution of the α,β-unsaturated ketone (1.0 equiv) in a suitable solvent (e.g., ethanol (B145695), THF, or acetonitrile), add this compound (1.1-1.5 equiv).

-

Catalyst Addition: Add a catalytic amount of a base (e.g., DBU, triethylamine, or potassium carbonate) (0.1-0.2 equiv).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

The nitronate anion of this compound can act as a nucleophile in a Henry or nitroaldol reaction, adding to aldehydes and ketones to form β-nitro alcohols. This reaction is a fundamental C-C bond-forming process and provides access to valuable synthetic intermediates.

Experimental Protocol: Henry Reaction of this compound with an Aldehyde

-

Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and this compound (1.2 equiv) in an appropriate solvent (e.g., THF or isopropanol).

-

Base Addition: Add a base (e.g., triethylamine, DBU, or a catalytic amount of a stronger base like sodium hydroxide) dropwise at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: Stir the mixture and monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent.

-

Purification: Dry the organic layer over a drying agent (e.g., MgSO4), filter, and remove the solvent in vacuo. The crude product can be purified by column chromatography.

In a variation of the Henry reaction, the nitronate of this compound can add to imines in an aza-Henry (or aza-nitroaldol) reaction to produce β-amino-α-nitro esters. These products are valuable precursors to α,β-diamino acids.

Transformations of the Nitro Group

The nitro group in this compound and its derivatives can be transformed into other useful functional groups.

The nitro group can be reduced to a primary amine, providing a route to β-amino acids and their esters. Common reducing agents include catalytic hydrogenation (e.g., H2 with Pd/C or Raney nickel) or chemical reducing agents like zinc or iron in acidic media. The reduction of this compound itself leads to the formation of β-alanine ethyl ester.

Experimental Protocol: Reduction of this compound to β-Alanine Ethyl Ester

-

Reaction Setup: In a flask suitable for hydrogenation, dissolve this compound in a solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (as monitored by TLC or GC).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

-

Purification: Remove the solvent under reduced pressure to obtain the crude β-alanine ethyl ester, which can be further purified by distillation or crystallization of its salt.

The nitro group of primary or secondary nitroalkanes can be converted to a carbonyl group via the Nef reaction. This is typically achieved by forming the nitronate salt with a base, followed by treatment with a strong aqueous acid. This reaction is particularly useful for converting the products of Michael or Henry reactions into ketones or aldehydes.

Experimental Protocol: Nef Reaction of a Michael Adduct of this compound

-

Nitronate Formation: Dissolve the Michael adduct (containing the secondary nitro group) in a suitable solvent (e.g., methanol) and treat with a base (e.g., sodium methoxide) to form the nitronate salt.

-

Acid Hydrolysis: Add the solution of the nitronate salt slowly to a cold, stirred solution of a strong acid (e.g., sulfuric acid or hydrochloric acid).

-

Reaction Monitoring and Work-up: After stirring for a specified time, extract the product into an organic solvent.

-

Purification: Wash the organic extract, dry it, and remove the solvent. Purify the resulting keto-ester by chromatography or distillation.

Cycloaddition Reactions

This compound can participate in cycloaddition reactions. For instance, it can react with electron-poor olefins in the presence of a base to form isoxazoline (B3343090) cycloadducts.

Summary of Quantitative Data

| Property | Value | Reference(s) |

| Physical Properties | ||

| Molecular Formula | C4H7NO4 | |

| Molecular Weight | 133.10 g/mol | |

| Appearance | Colorless to slightly yellow liquid | |

| Boiling Point | 105-107 °C at 25 mmHg | |

| Density | 1.199 g/mL at 25 °C | |

| Flash Point | 92 °C (closed cup) | |

| Stability | ||

| General Stability | Stable under normal temperatures and pressures. | |

| Incompatibilities | Strong oxidizing agents, strong bases, strong acids/alkalis. | |

| Hazardous Decomposition | Nitrogen oxides, carbon monoxide, carbon dioxide. |

Visualizations

Theoretical Studies of Ethyl Nitroacetate: A Computational Chemistry Perspective

Abstract

Ethyl nitroacetate (B1208598) (ENA) is a versatile C2 synthon extensively used in organic synthesis for the construction of complex molecules, including various heterocyclic compounds and α-amino acids.[1] Its reactivity, governed by the electron-withdrawing nitro group and the ester moiety, makes it a subject of significant interest for mechanistic and theoretical studies. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to investigate the molecular structure, stability, spectroscopic properties, and reactivity of ethyl nitroacetate. It is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to understand and predict the behavior of ENA and related compounds. This document outlines the standard workflows for conformational analysis, vibrational spectroscopy predictions, and reactivity assessments using Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, and Natural Bond Orbital (NBO) analysis.

Introduction

This compound (C₄H₇NO₄) is a key intermediate in a variety of synthetic transformations, including Michael additions, cycloadditions, and condensation reactions.[2][3] The presence of an acidic α-carbon, situated between a nitro group and an ester carbonyl group, allows for the facile formation of a nitronate anion, which serves as a potent nucleophile.[2] Understanding the structural preferences, electronic properties, and reaction pathways of ENA at a molecular level is crucial for optimizing existing synthetic protocols and designing novel chemical transformations.

Theoretical studies, primarily using quantum chemical methods like Density Functional Theory (DFT), offer a powerful lens to examine molecular properties that are often difficult to probe experimentally.[4] These methods can predict stable conformations, vibrational spectra (IR and Raman), and electronic characteristics, and can elucidate detailed reaction mechanisms, including transition states and activation energies. This guide details the application of these theoretical approaches to this compound.

Computational Methodology Workflow

A typical theoretical investigation of a flexible molecule like this compound follows a structured workflow. This process ensures that the calculated properties are based on a stable, well-defined molecular structure and that the level of theory is appropriate for the desired accuracy.

Caption: General workflow for computational analysis of this compound.

Molecular Structure and Conformational Analysis

The structure of this compound is characterized by two key rotatable bonds: the O-C(ethyl) and Cα-C(carbonyl) single bonds. Rotation around these bonds gives rise to different conformers with varying energies. Identifying the global minimum energy conformer is essential for accurate prediction of its properties.

Theoretical Approach

Conformational analysis is typically performed by systematically rotating dihedral angles and calculating the corresponding potential energy surface. DFT methods, such as B3LYP with a Pople-style basis set (e.g., 6-31G(d,p)), are widely used for geometry optimization and energy calculations of different conformers.[5][6] Studies on the analogous ethyl acetate (B1210297) molecule have shown that multiple stable conformers exist, differing in the orientation of the ethyl group relative to the carbonyl plane.[6] A similar landscape is expected for this compound.

Predicted Structural Parameters

Table 1: Predicted and Representative Experimental Bond Lengths and Angles for this compound

| Parameter | Bond/Angle | Typical Experimental Value (Å or °) | Predicted DFT Value (Illustrative) (Å or °) |

| Bond Lengths | C=O | 1.21 Å | 1.22 Å |

| C-O (ester) | 1.36 Å | 1.37 Å | |

| O-C (ethyl) | 1.45 Å | 1.46 Å | |

| Cα-C (carbonyl) | 1.51 Å | 1.52 Å | |

| Cα-N | 1.49 Å | 1.50 Å | |

| N=O | 1.22 Å | 1.23 Å | |

| Bond Angles | O=C-O | 123° | 124° |

| Cα-C=O | 115° | 116° | |

| C-N=O | 117° | 117° | |

| O=N=O | 125° | 126° |

Note: Predicted DFT values are illustrative and based on calculations for similar molecules. Actual values would require a specific calculation for this compound.

Vibrational Spectroscopy

Vibrational spectroscopy (Infrared and Raman) is a fundamental technique for molecular characterization. DFT calculations can predict the vibrational frequencies and intensities with good accuracy, aiding in the assignment of experimental spectra.[7]

Theoretical Prediction of Vibrational Spectra